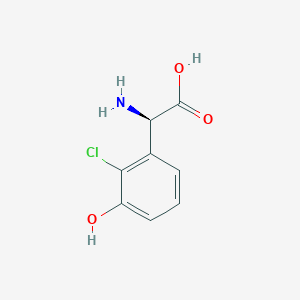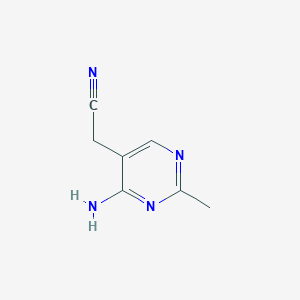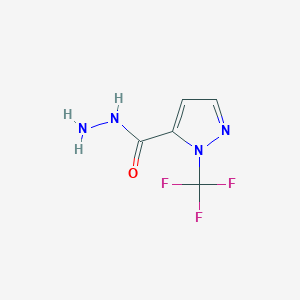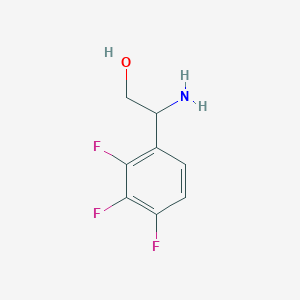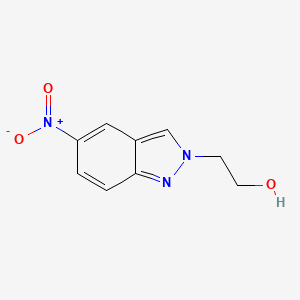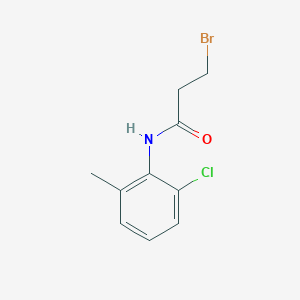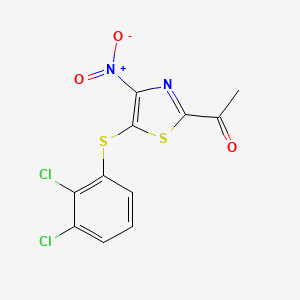
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is a chemical compound with the molecular formula C12H7Cl2NO3S2 It is known for its unique structure, which includes a thiazole ring substituted with a nitro group and a dichlorophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone typically involves the reaction of 2,3-dichlorothiophenol with 4-nitro-2-chlorothiazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dichlorophenylthio group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone: A closely related compound with a thiophene ring instead of a thiazole ring.
1-(5-((2,3-Dichlorophenyl)thio)-4-nitroimidazol-2-yl)ethanone: Contains an imidazole ring, offering different chemical properties.
Uniqueness
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its thiazole ring, in particular, differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C11H6Cl2N2O3S2 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
1-[5-(2,3-dichlorophenyl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C11H6Cl2N2O3S2/c1-5(16)10-14-9(15(17)18)11(20-10)19-7-4-2-3-6(12)8(7)13/h2-4H,1H3 |
InChI Key |
YRPZLLZKMDJJIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(S1)SC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


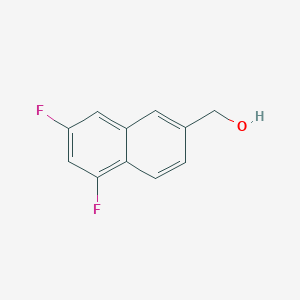

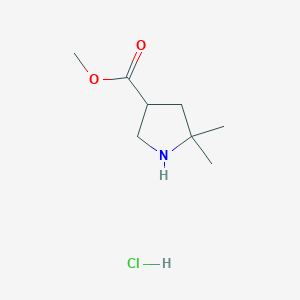

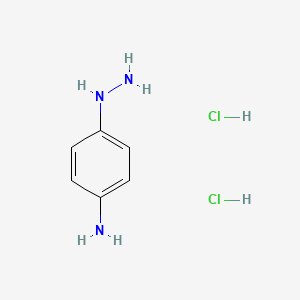

![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
